REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH2:3]1.[C:10](O)(=[O:17])[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1>>[OH:9][CH2:8][CH:5]1[CH2:6][CH2:7][CH:2]([NH:1][C:10](=[O:17])[C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1CCC(CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OCC1CCC(CC1)NC(C1=CC=NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |